Differential Biochemical Potency on Wild-Type BTK
Elsubrutinib demonstrates a distinct, moderate biochemical potency for wild-type BTK (IC50 = 180 nM or 0.18 μM) compared to the sub-nanomolar potencies of the oncology-focused covalent BTK inhibitors ibrutinib (IC50 ≈ 0.5 nM) and zanubrutinib (IC50 ≈ 0.3 nM) [1]. This difference in potency is a key design feature for its autoimmune indication, intended to provide sufficient target engagement while potentially mitigating on-target toxicities associated with complete and prolonged BTK inhibition in non-malignant cells.
| Evidence Dimension | Inhibition of wild-type BTK catalytic domain (biochemical assay) |
|---|---|
| Target Compound Data | IC50 = 180 nM (0.18 μM) |
| Comparator Or Baseline | Ibrutinib: IC50 ≈ 0.5 nM; Zanubrutinib: IC50 ≈ 0.3 nM |
| Quantified Difference | Elsubrutinib is ~360-fold less potent than ibrutinib and ~600-fold less potent than zanubrutinib in this biochemical assay. |
| Conditions | Biochemical enzyme inhibition assay (TR-FRET or similar) on recombinant BTK catalytic domain |
Why This Matters
This quantitative difference in potency is critical for experimental design in autoimmune research, where high-potency BTK inhibition may lead to different biological outcomes and safety profiles than those observed with elsubrutinib.
- [1] Goess C, et al. ABBV-105, a selective and irreversible inhibitor of Bruton's tyrosine kinase, is efficacious in multiple preclinical models of inflammation. Mod Rheumatol. 2019 May;29(3):510-522. PMID: 29862859. View Source
